, also known as 7-oxodeoxycholate, belongs to the class of organic compounds known as dihydroxy bile acids, alcohols and derivatives. Dihydroxy bile acids, alcohols and derivatives are compounds containing or derived from a bile acid or alcohol, and which bears exactly two carboxylic acid groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found throughout all human tissues, and has also been detected in multiple biofluids, such as feces and urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanic acid is a 7-oxo steroid and an oxo-5beta-cholanic acid. It is a conjugate acid of a 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate.
7-Ketodeoxycholic acid
CAS No.: 911-40-0
Cat. No.: VC20760178
Molecular Formula: C24H38O5
Molecular Weight: 406.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 911-40-0 |
---|---|
Molecular Formula | C24H38O5 |
Molecular Weight | 406.6 g/mol |
IUPAC Name | (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
Standard InChI | InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 |
Standard InChI Key | RHCPKKNRWFXMAT-RRWYKFPJSA-N |
Isomeric SMILES | C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Canonical SMILES | CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Introduction
Chemical Identity and Properties
7-Ketodeoxycholic acid (CAS 911-40-0) is a naturally occurring bile acid derivative characterized by a ketone group at the 7-position of the steroid nucleus. It is formally known as 3α,12α-dihydroxy-7-oxo-5β-cholanic acid and belongs to the class of 7-oxo steroids. This compound has several synonyms including 7-Oxodeoxycholic Acid, 7-DEHYDROCHOLIC ACID, 5β-Cholanic Acid-3α,12α-diol-7-one, and 3,12-DIHYDROXY-7-OXOCHOLAN-24-OIC ACID, reflecting its various nomenclature designations in scientific literature . The molecular formula of 7-Ketodeoxycholic acid is C24H38O5 with a corresponding molecular weight of 406.56 g/mol, which places it in the typical range for bile acid compounds . Its structure contains the characteristic steroid nucleus with specific modifications that distinguish it from other bile acids.
The physical appearance of 7-Ketodeoxycholic acid is described as an off-white to yellow solid or powder, which is consistent with many steroid-derived compounds . This physical characteristic is important for identification purposes in laboratory settings and for quality control in commercial preparations. The compound exhibits specific solubility properties that affect its handling and applications in research settings, being slightly soluble in organic solvents such as chloroform and methanol, with better solubility in dichloromethane, ethyl acetate, DMSO, and acetone . These solubility characteristics influence the choice of solvents when working with this compound in experimental settings.
Physical and Chemical Properties
7-Ketodeoxycholic acid possesses several distinct physical and chemical properties that are crucial for its identification and handling in laboratory and research settings. The compound has a melting point range of 54-60°C, which is relatively low compared to some other bile acids . Its predicted boiling point is approximately 583.0±50.0°C, though this is a calculated value rather than an experimentally determined one . The density is predicted to be 1.180±0.06 g/cm³, which is typical for compounds of this class . These physical parameters are important considerations when designing isolation or purification procedures for this compound.
The acid-base properties of 7-Ketodeoxycholic acid are characterized by a predicted pKa value of 4.76±0.10, indicating its behavior as a relatively weak acid . This property influences its ionization state at different pH values and consequently affects its solubility and biological activity in various physiological compartments. The chemical reactivity of the compound is largely determined by the presence of the ketone group at position 7, which distinguishes it from deoxycholic acid and contributes to its specific biological activities and interactions with protein targets such as the farnesoid X receptor (FXR) .
Structural Characteristics
The structural features of 7-Ketodeoxycholic acid are defined by its steroid nucleus with specific functional groups that confer its biological properties. Chemically, it is described as (4R)-4-[(3R,5S,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid, which provides its complete stereochemical configuration . The compound contains two hydroxyl groups at positions 3 and 12, both in the alpha orientation, and a ketone group at position 7, which replaces the typical hydroxyl group found in many other bile acids . This keto group is the key structural distinction that differentiates 7-Ketodeoxycholic acid from its parent compound, deoxycholic acid.
The stereochemistry of 7-Ketodeoxycholic acid is crucial for its biological activity and is characterized by a 5β-configuration, which means the A/B ring junction is cis, resulting in the characteristic bent shape of the bile acid molecule . This configuration influences how the molecule interacts with biological receptors and enzymes involved in bile acid metabolism. The precise three-dimensional arrangement of atoms in 7-Ketodeoxycholic acid can be represented using standard chemical notations such as SMILES (CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C) and InChI (InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1), which encode its complete structural information .
Comparison with Related Bile Acids
7-Ketodeoxycholic acid shares structural similarities with other bile acids but differs in specific aspects that influence its biological properties. Compared to deoxycholic acid, which has hydroxyl groups at positions 3 and 12, 7-Ketodeoxycholic acid has an additional ketone group at position 7 . This modification significantly alters its polarity, hydrogen-bonding capability, and receptor interactions. The presence of the ketone group at position 7 is believed to contribute to the compound's specific biological activities, including its interaction with nuclear receptors such as FXR .
When compared to other 7-keto bile acids such as 7-Keto-lithocholic acid (7-Keto-LCA), 7-Ketodeoxycholic acid has an additional hydroxyl group at position 12, which increases its hydrophilicity and alters its biological distribution and metabolism pathways . These structural differences among bile acids are crucial for understanding their distinct physiological roles and potential pharmacological applications. The specific arrangement of functional groups in 7-Ketodeoxycholic acid contributes to its unique profile in biological systems and its emerging significance in metabolic disease research.
Biological Significance and Metabolism
7-Ketodeoxycholic acid plays a significant role in bile acid metabolism and has emerged as an important biomarker in liver disease pathology. This compound is classified as a secondary bile acid, meaning it is typically produced through the metabolism of primary bile acids by intestinal bacteria rather than directly synthesized by the liver . The formation of 7-Ketodeoxycholic acid primarily occurs through the oxidation of deoxycholic acid at the 7-position, a transformation that can be catalyzed by certain gut microbiota or through non-enzymatic oxidation processes. This metabolic conversion represents an important aspect of the complex interplay between host metabolism and the gut microbiome.
Research indicates that 7-Ketodeoxycholic acid participates in bile acid signaling pathways, particularly through its interaction with the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis and metabolic regulation . Unlike many other bile acids that activate FXR, 7-Ketodeoxycholic acid appears to function as an antagonist of this receptor, potentially inhibiting its activity . This antagonistic property may explain some of the compound's observed effects in metabolic disorders, as FXR activation typically suppresses bile acid synthesis and influences glucose and lipid metabolism. The modulation of FXR activity by 7-Ketodeoxycholic acid represents a potentially important mechanism through which this bile acid derivative may influence metabolic processes.
Role in Liver Disease Pathology
Recent metabolomic studies have demonstrated significant associations between plasma levels of 7-Ketodeoxycholic acid and various stages of non-alcoholic fatty liver disease (NAFLD), suggesting its potential value as a biomarker for liver disease progression . Plasma 7-Keto-DCA (7-Ketodeoxycholic acid) levels showed particularly strong associations with advanced stages of hepatic fibrosis, with an odds ratio of 4.2 (95% confidence interval: 1.2–16.4) . Even more striking were the associations with non-alcoholic steatohepatitis (NASH) and hepatocellular ballooning, with odds ratios of 24.5 (4.1–473) and 18.7 (4.8–91.9), respectively . These statistical relationships highlight the potential significance of 7-Ketodeoxycholic acid in the pathophysiology of metabolic liver diseases.
The precise mechanisms through which 7-Ketodeoxycholic acid contributes to liver disease progression remain under investigation, but several pathways have been proposed. As an FXR antagonist, elevated levels of 7-Ketodeoxycholic acid may interfere with the normal regulatory functions of this receptor in bile acid synthesis and metabolism . Additionally, altered bile acid profiles, including changes in 7-Ketodeoxycholic acid levels, may influence inflammatory pathways, lipid metabolism, and insulin sensitivity, all of which are implicated in the development and progression of NAFLD and NASH . Understanding these mechanisms may provide new insights into the pathogenesis of liver diseases and potentially identify novel therapeutic targets.
Disease Association | Odds Ratio (95% CI) | Reference |
---|---|---|
Advanced Hepatic Fibrosis | 4.2 (1.2–16.4) | |
Non-alcoholic Steatohepatitis (NASH) | 24.5 (4.1–473) | |
Hepatocellular Ballooning | 18.7 (4.8–91.9) |
Research Applications and Findings
7-Ketodeoxycholic acid has gained significant attention in research settings due to its associations with metabolic disorders and potential role as a biomarker. One notable study examined the therapeutic effects of silymarin on metabolic dysfunction-associated steatotic liver disease (MASLD) and found that silymarin treatment significantly decreased the high-fat diet-induced increase in 7-ketodeoxycholic acid levels . This finding suggests that modulation of 7-ketodeoxycholic acid may be one mechanism through which silymarin exerts its therapeutic effects on liver disease. The researchers further investigated the molecular interactions and discovered that both silybin and isosilybin A, components of silymarin, could directly interact with the farnesoid X receptor (FXR), potentially influencing the regulatory pathways controlled by this nuclear receptor .
Genetic association studies have also revealed interesting connections between 7-ketodeoxycholic acid levels and genetic variants linked to NAFLD and NASH. Research has identified nominal associations between several NAFLD/NASH genetic loci and increased levels of 7-keto forms of bile acids . Particularly noteworthy was the finding that the NAFLD risk allele at the TRIB1 locus showed a strong tendency toward increased plasma levels of certain bile acids, highlighting potential genetic influences on bile acid metabolism in the context of liver disease . These genetic associations provide additional evidence for the role of 7-ketodeoxycholic acid in the pathophysiology of metabolic liver disorders and suggest potential genetic predispositions that may influence bile acid profiles.
Analytical Methods for Detection and Quantification
The accurate measurement of 7-ketodeoxycholic acid in biological samples is essential for research applications and potential clinical diagnostics. Various analytical techniques have been developed for this purpose, with liquid chromatography coupled to mass spectrometry (LC-MS) being the most commonly employed method due to its high sensitivity and specificity . These analytical approaches typically involve sample preparation steps such as protein precipitation using methanol, followed by chromatographic separation and mass spectrometric detection. The use of isotopically labeled internal standards, such as deuterated analogs of bile acids, enhances the accuracy of quantification by accounting for matrix effects and variations in extraction efficiency .
The development of targeted metabolomic methods has further advanced the analysis of 7-ketodeoxycholic acid in complex biological matrices. These approaches enable the simultaneous quantification of multiple bile acids, including 7-ketodeoxycholic acid, providing comprehensive profiles that can be correlated with disease states or treatment responses . The analytical challenges associated with bile acid analysis include dealing with structural isomers, ensuring adequate chromatographic separation, and managing the wide concentration ranges typically encountered in biological samples. Continued refinement of these analytical methods will facilitate more detailed investigations into the biological roles and clinical significance of 7-ketodeoxycholic acid.
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